N-(2-cyano-4,5-diethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, two ethoxy groups, a morpholine ring, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Cyano Group Introduction: Addition of the cyano group through nucleophilic substitution.
Ethoxylation: Introduction of ethoxy groups via etherification.
Morpholine Ring Addition: Formation of the morpholine ring through nucleophilic substitution.
Amidation: Formation of the benzamide structure through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-diethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles.
Hydrolysis: Acidic or basic conditions (HCl, NaOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential redox activity, while the morpholine ring may facilitate binding to specific proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide
- N-(2-cyano-4,5-diethoxyphenyl)-2-(piperidin-4-yl)-5-nitrobenzamide
- N-(2-cyano-4,5-diethoxyphenyl)-2-(morpholin-4-yl)-4-nitrobenzamide
Uniqueness
N-(2-cyano-4,5-diethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both cyano and nitro groups, along with the morpholine ring, may result in unique reactivity and binding characteristics compared to similar compounds.
Properties
Molecular Formula |
C22H24N4O6 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C22H24N4O6/c1-3-31-20-11-15(14-23)18(13-21(20)32-4-2)24-22(27)17-12-16(26(28)29)5-6-19(17)25-7-9-30-10-8-25/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,24,27) |
InChI Key |
WAGFDLUCLWODDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)OCC |
Origin of Product |
United States |
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